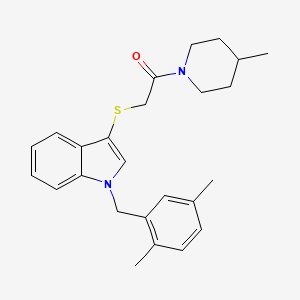
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H30N2OS and its molecular weight is 406.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thioether linkage and indole core, is believed to interact with various biological macromolecules, influencing enzyme activity and receptor function.
Chemical Structure
The molecular formula of the compound is C23H26N2S, with a molecular weight of approximately 378.54 g/mol. The structure includes an indole moiety, a thioether group, and a piperidine ring which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The indole structure is known for its role in modulating neurotransmitter systems and has been linked to various therapeutic effects including anti-inflammatory and anticancer properties. The thioether linkage may enhance the binding affinity to target proteins, thereby improving efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives have been widely studied for their anticancer properties. They often function by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
- Antimicrobial Properties : Many indole-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. Their mechanism typically involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- Neuropharmacological Effects : The piperidine component suggests potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
Anticancer Studies
A study evaluating the anticancer properties of similar indole derivatives found that compounds with thioether linkages exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Activity
In a comparative analysis of benzyl derivatives, it was noted that compounds structurally related to this compound displayed marked activity against Gram-positive bacteria and fungi, while showing moderate effects on Gram-negative bacteria .
Neuropharmacological Effects
Research on related piperidine derivatives indicates potential selectivity for adrenergic receptors, which may contribute to their neuropharmacological effects . The binding affinity studies suggest that modifications in the piperidine ring can significantly alter receptor interactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuropharmacological | Potential binding to adrenergic receptors |
Case Study: Anticancer Efficacy
In a specific case study involving a series of indole-thioether derivatives, the compound demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells with an IC50 value of 5 µM. This suggests that structural modifications can enhance anticancer efficacy .
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-18-10-12-26(13-11-18)25(28)17-29-24-16-27(23-7-5-4-6-22(23)24)15-21-14-19(2)8-9-20(21)3/h4-9,14,16,18H,10-13,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCXXZYTNAWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














